Cas no 2172535-23-6 (5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole)

5-(Bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole is a versatile pyrazole-based intermediate with significant utility in synthetic organic chemistry. The presence of both bromomethyl and chloro-substituted aryl groups enhances its reactivity, making it a valuable precursor for further functionalization, particularly in the synthesis of pharmacologically active compounds or agrochemicals. The bromomethyl moiety allows for nucleophilic substitution reactions, while the chloro-methylphenyl group contributes to structural diversity in target molecules. This compound is particularly useful in cross-coupling reactions and heterocyclic derivatization, offering chemists a flexible building block for designing complex molecular architectures. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole structure
2172535-23-6 structure
商品名:5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
CAS番号:2172535-23-6
MF:C11H10BrClN2
メガワット:285.567500591278
CID:6323952
PubChem ID:165599223

5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
    • EN300-1591429
    • 2172535-23-6
    • インチ: 1S/C11H10BrClN2/c1-8-3-2-4-10(11(8)13)15-9(7-12)5-6-14-15/h2-6H,7H2,1H3
    • InChIKey: SUADTMQPNADZHY-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC=NN1C1C=CC=C(C)C=1Cl

計算された属性

  • せいみつぶんしりょう: 283.97159g/mol
  • どういたいしつりょう: 283.97159g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591429-1.0g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
1g
$2068.0 2023-06-04
Enamine
EN300-1591429-5.0g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
5g
$5995.0 2023-06-04
Enamine
EN300-1591429-10.0g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
10g
$8889.0 2023-06-04
Enamine
EN300-1591429-0.1g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
0.1g
$1819.0 2023-06-04
Enamine
EN300-1591429-2.5g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
2.5g
$4052.0 2023-06-04
Enamine
EN300-1591429-0.05g
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
0.05g
$1737.0 2023-06-04
Enamine
EN300-1591429-10000mg
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
10000mg
$8889.0 2023-09-23
Enamine
EN300-1591429-100mg
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
100mg
$1819.0 2023-09-23
Enamine
EN300-1591429-500mg
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
500mg
$1984.0 2023-09-23
Enamine
EN300-1591429-5000mg
5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole
2172535-23-6
5000mg
$5995.0 2023-09-23

5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole 関連文献

5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazoleに関する追加情報

5-(Bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole: A Comprehensive Overview

The compound 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole, identified by the CAS registry number 2172535-23-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with a bromomethyl group at the 5-position and a 2-chloro-3-methylphenyl group at the 1-position. These substituents impart unique chemical properties and reactivity to the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the potential of 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole in medicinal chemistry. The pyrazole ring is known for its ability to act as a scaffold for drug design due to its versatility in binding to various biological targets. The bromomethyl group at the 5-position serves as an electrophilic site, enabling further functionalization through nucleophilic substitution reactions. This feature makes the compound a promising candidate for the development of bioactive molecules with potential applications in cancer therapy, anti-inflammatory agents, and antimicrobial agents.

The synthesis of 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole involves a multi-step process that typically begins with the preparation of the pyrazole core. The introduction of substituents at specific positions requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and green chemistry have provided more efficient and environmentally friendly routes for synthesizing this compound. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of biological activity, 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole has shown promising results in preliminary studies. Researchers have investigated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of electron-withdrawing groups like chlorine and bromine enhances the molecule's ability to interact with these enzymes, potentially leading to anti-inflammatory effects. Furthermore, studies on its cytotoxicity against cancer cell lines have demonstrated selective inhibition, suggesting its potential as an anticancer agent.

The application of computational chemistry techniques has provided deeper insights into the molecular properties of 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole. Quantum mechanical calculations have revealed that the compound exhibits favorable pharmacokinetic properties, including good solubility and permeability. These attributes are crucial for drug delivery and bioavailability. Additionally, molecular docking studies have identified potential binding sites on target proteins, further supporting its suitability as a lead compound in drug discovery.

Despite its promising prospects, further research is required to fully elucidate the mechanism of action and optimize its therapeutic potential. Collaborative efforts between chemists and biologists are essential to explore its efficacy in preclinical models and address any challenges related to toxicity or bioavailability. As research continues, 5-(bromomethyl)-1-(2-chloro-3-methylphenyl)-1H-pyrazole holds great promise as a versatile building block for developing innovative pharmaceuticals.

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